6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
CAS No.: 946259-60-5
Cat. No.: VC11961592
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946259-60-5 |
|---|---|
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 6-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
| Standard InChI | InChI=1S/C23H25N3O4S/c1-16-2-4-17(5-3-16)23(28)24-10-12-25(13-11-24)31(29,30)20-14-18-6-7-21(27)26-9-8-19(15-20)22(18)26/h2-5,14-15H,6-13H2,1H3 |
| Standard InChI Key | SVSJSDKOCDSAIZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Introduction
The compound 6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule with a unique structure. It is identified by the CAS number 946259-60-5 and has a molecular weight of 439.5 g/mol . The compound's structure includes a piperazine ring connected to a sulfonyl group, which is further linked to a tricyclic azatricyclo system.
Molecular Formula and Weight
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving the formation of the piperazine ring, the introduction of the benzoyl group, and the construction of the tricyclic system.
The applications of this compound are not well-documented, but similar compounds are often explored for their potential in pharmaceuticals or as intermediates in organic synthesis.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume